molecular formula C16H19N7 B2665996 (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline CAS No. 537667-30-4

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

Cat. No. B2665996
M. Wt: 309.377
InChI Key: BTLOXQODNPHDHB-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline” is a chemical compound with the molecular formula C16H19N7 . It is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis methods for compounds related to "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", focusing on efficiency and the conditions required for synthesis. For instance, rapid room temperature synthesis techniques have been developed for related molecules, aiming at improving yield and reducing reaction times for industrial-scale production. These studies have implications for producing compounds with potential biological activities (Valle et al., 2018).

Structural Studies

The structural elucidation of purine and related compounds has been a subject of interest due to their biological significance. Studies have determined crystal structures to understand the interactions at the molecular level, such as hydrogen bonding patterns, which are crucial for their biological functions. This knowledge is vital for designing molecules with targeted biological activities (Sobell, 1966).

Biological Activity

The purine scaffold, present in "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", is a key component in various biologically active compounds. Research into analogs and derivatives has revealed activities such as antiviral, immunosuppressive, and anticancer properties. These activities are often linked to the compound's ability to interact with biological macromolecules, influencing cellular processes. Synthetic studies and modifications of the purine core aim to enhance these properties for potential therapeutic applications (Roggen & Gundersen, 2008).

Antimicrobial Activity

Compounds incorporating the purine motif have been investigated for their antimicrobial potential. Synthesis of new derivatives and testing their efficacy against various microbial strains can lead to the development of new antimicrobial agents. The structure-activity relationship studies help in understanding the molecular basis of their antimicrobial action and in guiding the synthesis of more potent derivatives (Abunada et al., 2008).

Corrosion Inhibition

Research into the applications of related Schiff base derivatives has also extended to fields like corrosion inhibition. The structural features of these compounds, including purine rings, enable them to act as effective corrosion inhibitors on various metal surfaces. This application is significant in industrial processes, where corrosion can lead to substantial material and financial losses. Studies focus on understanding the mechanisms of action and optimizing the compounds for better performance (Ji et al., 2016).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-3-23(4-2)13-7-5-12(6-8-13)9-21-22-16-14-15(18-10-17-14)19-11-20-16/h5-11H,3-4H2,1-2H3,(H2,17,18,19,20,22)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOXQODNPHDHB-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

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